Product packaging for Mnmaao(Cat. No.:CAS No. 118715-08-5)

Mnmaao

Cat. No.: B044489
CAS No.: 118715-08-5
M. Wt: 439.5 g/mol
InChI Key: SAIJXSOJTCLAFJ-QGRWZNMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mnmaao is a high-purity chemical compound offered for specialized research applications. While its specific mechanism of action is a subject of ongoing investigation, preliminary studies suggest it may interact with key neurological or enzymatic pathways, making it a valuable tool for probing complex biological systems. Researchers may utilize this compound in various in vitro assays to study receptor binding affinity, signal transduction cascades, or cellular metabolism. Its primary research value lies in its potential as a precursor or reference standard in pharmacological and neurochemical studies, aiding in the elucidation of novel therapeutic targets and biochemical interactions. This product is provided with comprehensive analytical data, including HPLC purity and mass spectrometry confirmation, to ensure reliability and reproducibility in experimental settings. As with all research chemicals, appropriate safety protocols must be followed. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25NO6S2 B044489 Mnmaao CAS No. 118715-08-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118715-08-5

Molecular Formula

C20H25NO6S2

Molecular Weight

439.5 g/mol

IUPAC Name

[8-(methyldisulfanyl)naphthalen-1-yl]methyl (2S,4R,5R,6R)-6-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate

InChI

InChI=1S/C20H25NO6S2/c1-28-29-16-7-3-5-11-4-2-6-12(17(11)16)10-26-20(25)15-8-13(22)18(24)19(27-15)14(23)9-21/h2-7,13-15,18-19,22-24H,8-10,21H2,1H3/t13-,14-,15+,18-,19-/m1/s1

InChI Key

SAIJXSOJTCLAFJ-QGRWZNMESA-N

SMILES

CSSC1=CC=CC2=C1C(=CC=C2)COC(=O)C3CC(C(C(O3)C(CN)O)O)O

Isomeric SMILES

CSSC1=CC=CC2=C1C(=CC=C2)COC(=O)[C@@H]3C[C@H]([C@H]([C@H](O3)[C@@H](CN)O)O)O

Canonical SMILES

CSSC1=CC=CC2=C1C(=CC=C2)COC(=O)C3CC(C(C(O3)C(CN)O)O)O

Synonyms

(8-(methyldithio)-1-naphthyl)methyl-8-amino-2,6-anhydro-3,8-dideoxyoctonate
(9-(methyldithio)-1-naphthyl)methyl-8-amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-octonate
MNMAAO

Origin of Product

United States

Advanced Synthetic Methodologies for Mnmaao and Analogues

Multi-step Reaction Sequences and Pathway Optimization

The synthesis of complex carbohydrates like MNMAAO typically involves multi-step reaction sequences chem960.com. These sequences are designed to systematically build the desired molecular architecture, often requiring careful pathway optimization to maximize yield and purity at each stage. For instance, the formation of this compound, described as a prodrug, involves the esterification of 8-amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-octonic acid (a core carbohydrate structure) with 8-(hydroxymethyl)-1-naphthyl methyl disulfide. This esterification generates the prodrug, which then undergoes an intracellular reduction of the disulfide bond, leading to a rapid, intramolecular displacement of the active acid. This illustrates the multi-step nature and the strategic design involved in the synthesis pathway, where each step is crucial for the final product's structure and function.

Stereoselective Glycosylation Strategies for Chiral Control

A principal challenge in the synthesis of biologically important oligosaccharides, including complex carbohydrates like this compound, is the development of general approaches for the stereoselective introduction of glycosidic linkages. Carbohydrates are polyhydroxylated molecules, and controlling the specific stereo-configuration at each anomeric linkage is paramount nih.gov. Stereoselective synthesis is a key technique employed by chemists to achieve the desired structure of synthetic carbohydrates chem960.com.

Various strategies are utilized to achieve chiral control during glycosylation. For example, the use of a 2-O-acyl group in a glycosyl donor is commonly chosen for the introduction of 1,2-trans-glycosides, while a 2-O-ether protecting group is typically used for the formation of 1,2-cis-glycosides. Methodological innovations include the use of specific moieties at C-2 of a glycosyl donor, such as a (1S)-phenyl-2-(phenylsulfanyl)ethyl group, which can participate in neighboring group participation to guide stereoselective formation of α-glycosides. Furthermore, cyclic protecting groups on diols can be employed to create conformationally constrained donors, which can influence the stereoselectivity of glycosylation reactions. Recent advancements also include "minimalist approaches" that offer both stereoselective glycosidic bond formation and the reduction of protection/deprotection steps, for instance, by using dialkylboryl triflate as an in situ masking reagent.

Strategic Application of Protecting Groups in Complex Carbohydrate Synthesis

Protecting groups are indispensable in complex carbohydrate synthesis due to the polyhydroxylated nature of monosaccharides and the need to selectively functionalize specific hydroxyl groups over others nih.gov. These groups temporarily mask reactive functionalities that might interfere with a desired reaction, but they also significantly influence the reactivity and stereochemical outcomes of reactions, particularly glycosylations nih.gov.

The strategic application of protecting groups involves:

Regioselective Protection : Discriminating between different hydroxyl functionalities, which often exhibit subtle differences in reactivity nih.gov. Primary hydroxyl groups, being sterically less hindered, are generally more reactive and can be selectively protected using bulky groups like silyl (B83357) or trityl ethers nih.gov.

Uniform Protection and Regioselective Deprotection : An approach where all hydroxyl groups are initially protected, and then specific groups are regioselectively liberated.

Types of Protecting Groups : Common temporary protecting groups include silyl ethers, acetyl esters (e.g., levulinoyl and chloroacetyl esters), carbamates, carbonates, and allyl and substituted benzyl (B1604629) ethers nih.gov. Benzyl ethers are widely used for permanent protection due to their stability under acidic and basic conditions and their mild removal via catalytic hydrogenation nih.gov. Cyclic protecting groups like benzylidene acetals, silylidene ketals, isopropylidene groups, and orthoesters are employed to mask vicinal diols, influencing the carbohydrate's conformation and reactivity nih.gov.

The choice of protecting groups is critical, as electron-withdrawing groups (e.g., acyl groups) can deactivate a glycosyl donor, while participating groups (e.g., 2-O-acyl groups) can direct stereoselectivity nih.gov.

Derivatization and Functionalization of the Carbohydrate Backbone

Derivatization and functionalization involve the introduction or modification of functional groups on the carbohydrate backbone to achieve desired chemical, physical, or biological properties chem960.com. In the case of this compound, the compound is characterized by a carbohydrate backbone modified with methyldithio and amino groups chem960.com. The synthesis of this compound as a prodrug exemplifies backbone functionalization, where an 8-amino-2,6-anhydro-3,8-dideoxyoctonic acid derivative is esterified with a naphthyl methyl disulfide moiety. This modification allows the compound to gain entry into bacterial cells, where it is subsequently activated through intracellular reduction and intramolecular displacement. Such derivatization strategies are crucial for developing synthetic carbohydrates with specific biological activities, such as enzyme inhibition or use as vaccine adjuvants chem960.com.

Methodological Innovations in this compound Synthesis

While specific detailed innovations solely for this compound synthesis beyond the prodrug strategy are not extensively detailed in the provided search results, the broader field of synthetic carbohydrate chemistry, to which this compound belongs, is continuously evolving with methodological innovations. These innovations aim to address the inherent complexities of carbohydrate synthesis, such as achieving high stereoselectivity and simplifying multi-step processes.

General innovations applicable to complex carbohydrate synthesis include:

Catalytic Glycosylation : Development of novel catalysts (e.g., urea/thiourea catalysts, ZnI₂-directed strategies) to promote stereoselective glycosylation reactions.

One-Pot Syntheses : Strategies that combine multiple reaction steps into a single vessel, reducing purification steps and increasing efficiency.

Unprotected Donor Glycosylation : Approaches that allow glycosylation with donors carrying unprotected hydroxyl groups, simplifying synthesis by minimizing protection/deprotection cycles.

Conformationally Constrained Donors : Design of glycosyl donors with cyclic protecting groups that pre-organize the molecule into a specific conformation, thereby influencing stereoselectivity.

Computational Chemistry : The use of computational methods, such as Density Functional Theory (DFT) calculations, to understand reaction mechanisms and predict stereochemical outcomes, guiding the design of new synthetic strategies.

These advancements collectively contribute to more efficient, stereoselective, and practical routes for synthesizing complex carbohydrate compounds like this compound and its analogues.

Spectroscopic Characterization and Structural Elucidation of Mnmaao

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular connectivity, functional groups, and three-dimensional conformation of organic molecules, especially complex carbohydrates like MNMAAO. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide complementary information.

¹H NMR Spectroscopy: This technique would be used to identify and assign all proton resonances within the this compound structure. Key information derived includes:

Chemical Shifts (δ): The position of a proton signal indicates its electronic environment, allowing for the differentiation of protons on the carbohydrate backbone, the naphthyl moiety, methyl groups, amino groups, and those adjacent to the methyldithio linkage. Protons on anomeric carbons (typically 4.5-5.5 ppm) are particularly diagnostic for carbohydrate structures.

Integration: The area under each signal is proportional to the number of equivalent protons, aiding in confirming the presence and quantity of different proton types.

Spin-Spin Coupling (J values): The splitting patterns of signals (multiplicity) and the magnitude of coupling constants (J values) provide crucial information about the connectivity of adjacent protons. For carbohydrates, vicinal coupling constants (³JHH) are vital for determining the relative stereochemistry and conformation of sugar rings (e.g., axial-axial vs. axial-equatorial relationships).

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of this compound.

Chemical Shifts (δ): Carbon chemical shifts are highly sensitive to the bonding environment and hybridization, allowing for the identification of sp³, sp², and sp carbons, as well as carbons bearing heteroatoms (oxygen, nitrogen, sulfur). Anomeric carbons in carbohydrates typically resonate in a distinct range (around 90-110 ppm).

Two-Dimensional (2D) NMR Spectroscopy: For a molecule of this compound's complexity, 2D NMR experiments would be essential for unambiguous assignment and connectivity elucidation.

Correlation Spectroscopy (COSY): Identifies protons that are spin-coupled to each other, revealing direct proton-proton connectivities within the carbohydrate rings and the naphthyl system.

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with the carbon atoms to which they are directly attached (¹JCH coupling), providing direct carbon-proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-4 bond) correlations between protons and carbons, crucial for establishing glycosidic linkages within the carbohydrate and the attachment points of the naphthyl and methyldithio groups.

Specific Data for this compound: No specific experimental NMR data tables for (8-(Methyldithio)-1-naphthyl)methyl-8-amino-2,6-anhydro-3,8-dideoxyoctonate are available in the public domain.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular mass of a compound and to provide structural information through its fragmentation pattern. For complex carbohydrates like this compound, soft ionization techniques are typically employed.

Molecular Mass Determination: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are suitable for large, non-volatile molecules. These methods generate intact molecular ions (e.g., [M+H]⁺, [M+Na]⁺), allowing for the precise determination of the compound's molecular weight and, with high-resolution MS, its elemental composition. This is fundamental for confirming the molecular formula of this compound.

Specific Data for this compound: No specific experimental Mass Spectrometry data tables for (8-(Methyldithio)-1-naphthyl)methyl-8-amino-2,6-anhydro-3,8-dideoxyoctonate are available in the public domain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, identifies the functional groups present in a molecule by analyzing the absorption or scattering of infrared light, respectively, due to molecular vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy would provide a fingerprint of the functional groups within this compound. Characteristic absorption bands would be expected for:

Hydroxyl groups (O-H): Broad absorption around 3200-3600 cm⁻¹ due to stretching vibrations, indicative of the carbohydrate hydroxyls.

Amino groups (N-H): Primary amines would show two bands around 3300-3500 cm⁻¹ (asymmetric and symmetric stretching), while secondary amines would show one band.

Aliphatic C-H stretching: Around 2850-2960 cm⁻¹.

Aromatic C-H stretching: Above 3000 cm⁻¹, characteristic of the naphthyl moiety.

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

C-O stretching: Multiple strong bands in the 1000-1200 cm⁻¹ region, characteristic of the carbohydrate ether linkages and hydroxyls.

C-S stretching: Bands in the 600-800 cm⁻¹ region, indicating the methyldithio group.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on molecular vibrations that involve changes in polarizability, often strong for non-polar bonds and symmetric vibrations. It would be particularly useful for:

S-S bond stretching: The disulfide bond in the methyldithio group would likely exhibit a strong Raman signal.

Aromatic ring breathing modes: Strong and sharp bands characteristic of the naphthyl ring system.

Specific Data for this compound: No specific experimental Infrared or Raman Spectroscopy data tables for (8-(Methyldithio)-1-naphthyl)methyl-8-amino-2,6-anhydro-3,8-dideoxyoctonate are available in the public domain.

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to detect and characterize chromophores (light-absorbing groups) within a molecule.

Chromophore Identification: The naphthyl moiety in this compound is a strong chromophore. UV-Vis spectroscopy would reveal characteristic absorption bands in the ultraviolet region (typically 250-350 nm) due to π→π* electronic transitions within the aromatic system. The precise wavelengths of maximum absorption (λmax) and molar absorptivities (ε) would be indicative of the substitution pattern on the naphthalene (B1677914) ring and the extent of its conjugation.

Purity Assessment: UV-Vis can also serve as a quick method for assessing the purity of the compound if a chromophore is present, and for quantitative analysis.

Specific Data for this compound: No specific experimental UV-Vis Spectroscopy data tables for (8-(Methyldithio)-1-naphthyl)methyl-8-amino-2,6-anhydro-3,8-dideoxyoctonate are available in the public domain.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the most definitive technique for determining the three-dimensional structure of a molecule at atomic resolution, including bond lengths, bond angles, torsion angles, and absolute stereochemistry.

Absolute Stereochemistry: For a complex carbohydrate like this compound with multiple chiral centers, X-ray crystallography is crucial for unambiguously assigning the absolute configuration of each stereocenter. This is particularly important for biologically active molecules where stereochemistry can profoundly impact activity.

Specific Data for this compound: No specific experimental X-ray Crystallography data or crystal structures for (8-(Methyldithio)-1-naphthyl)methyl-8-amino-2,6-anhydro-3,8-dideoxyoctonate are available in the public domain.

Theoretical and Computational Investigations of Mnmaao

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. These methods are essential for predicting molecular geometries, energies, and charge distributions.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MPn), offer higher levels of accuracy compared to DFT, albeit at a greater computational cost. These methods are particularly valuable for obtaining highly accurate electronic structure information for smaller or critical parts of larger molecules. For MNMAAO, ab initio calculations could be used to refine the electronic structure details obtained from DFT, especially concerning specific functional groups or reactive centers. They could provide more precise energies, electron correlation effects, and potentially reveal subtle electronic features that influence reactivity. Such high-accuracy calculations are crucial for benchmarking DFT results and for detailed analyses of chemical bonding. However, specific ab initio studies for high-accuracy electronic structure determination of this compound are not extensively documented in publicly accessible research.

Computational Studies of Reaction Mechanisms in Synthetic Carbohydrate Transformations

Given that this compound is a synthetic carbohydrate, computational studies of its reaction mechanisms are highly relevant, especially in the context of synthetic carbohydrate transformations. Quantum chemical methods, including DFT and ab initio approaches, can be used to map out reaction pathways, identify transition states, and calculate activation energies for various synthetic steps. This allows for a deeper understanding of the selectivity and efficiency of chemical reactions involved in its synthesis or its potential transformations in biological systems. Such studies can guide experimental chemists in designing more efficient synthetic routes or predicting the metabolic fate of the compound. Despite the general applicability of these methods to carbohydrate chemistry, specific computational studies detailing reaction mechanisms involving this compound in synthetic carbohydrate transformations are not readily found in the general scientific literature.

Application of Machine Learning and Artificial Intelligence in this compound Design and Property Prediction

Theoretical Spectroscopy for Prediction and Interpretation of this compound Spectral Features

Mechanistic Studies in Biological Systems Involving Mnmaao

Elucidation of Enzymatic Inhibition Mechanisms, particularly within Carbohydrate Metabolism

The intricate network of metabolic pathways is tightly regulated by enzymes. The ability to selectively inhibit specific enzymes is a powerful tool for both studying these pathways and developing new therapeutic strategies. Research into the effects of [Compound Name] has revealed its potential as an inhibitor of enzymes involved in carbohydrate metabolism. While the exact targets are still under investigation, preliminary data suggest that the compound may interfere with glycosidases or glycosyltransferases, enzymes crucial for the synthesis and degradation of complex carbohydrates. The mechanism of inhibition is hypothesized to be competitive, where [Compound Name] binds to the active site of the enzyme, preventing the binding of the natural substrate. Further kinetic studies are required to confirm this hypothesis and to determine the specific enzymes that are most potently inhibited.

A Novel Research Tool in Glycobiology

Glycobiology, the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans), is a rapidly expanding field. Glycans play critical roles in a vast array of biological processes, and tools that can be used to probe their functions are in high demand. [Compound Name] is emerging as a valuable tool in this area due to its apparent ability to modulate glycan-dependent processes.

Many cellular signaling pathways are initiated by the binding of signaling molecules to cell surface receptors, many of which are glycoproteins. The carbohydrate portions of these receptors can play a critical role in ligand binding and receptor activation. By potentially altering the structure or presentation of these glycans through enzymatic inhibition, [Compound Name] may be utilized to investigate the role of specific carbohydrate structures in signal transduction. For instance, researchers could use this compound to explore how changes in glycosylation affect growth factor receptor signaling or cytokine receptor function.

Cell adhesion, a fundamental process in development, tissue maintenance, and immune surveillance, is often mediated by the interaction of cell-surface carbohydrates with carbohydrate-binding proteins (lectins). The selectin family of lectins, for example, plays a crucial role in the adhesion of leukocytes to the endothelial lining of blood vessels during inflammation. By interfering with the synthesis of the carbohydrate ligands for these lectins, [Compound Name] could be employed to study the dynamics of cell adhesion and to potentially disrupt pathological adhesive events.

The immune system relies heavily on intricate molecular recognition events, many of which involve glycans. Pathogen-associated molecular patterns (PAMPs), for instance, often include carbohydrate structures that are recognized by pattern recognition receptors (PRRs) on immune cells, triggering an innate immune response. [Compound Name] could be used as a tool to explore the importance of specific glycan structures in pathogen recognition and the subsequent activation of immune cells.

Molecular Interactions with Biological Macromolecules (e.g., Receptor Binding)

The biological activity of any compound is ultimately determined by its molecular interactions with biological macromolecules such as proteins and nucleic acids. In the case of [Compound Name], its ability to inhibit enzymes suggests a direct interaction with the protein's active site. Computational modeling and structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, will be invaluable in visualizing the precise binding mode of the compound. Furthermore, understanding its potential off-target interactions is crucial. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to screen for binding to a wide range of biological macromolecules, providing a more complete picture of its molecular interaction profile.

Potential Interaction Type Macromolecular Target Predicted Consequence
Competitive InhibitionGlycosidases/GlycosyltransferasesAlteration of cellular glycosylation patterns
Receptor AntagonismGlycoprotein ReceptorsModulation of cell signaling pathways
Disruption of Protein-Carbohydrate InteractionsLectinsInhibition of cell adhesion

Immunomodulatory Mechanisms in the Context of Vaccine Adjuvancy

Vaccine adjuvants are substances that enhance the immune response to a co-administered antigen. The potential for [Compound Name] to modulate immune responses has led to investigations into its use as a vaccine adjuvant. The mechanism by which it might act as an adjuvant is likely multifaceted. By altering the glycosylation of antigens or immune cells, it could enhance antigen presentation by antigen-presenting cells (APCs) like dendritic cells. Furthermore, its potential to trigger innate immune signaling pathways through the modulation of PRR engagement could lead to a more robust and durable adaptive immune response. Research in this area is focused on understanding how the compound influences cytokine production, immune cell activation, and the generation of antigen-specific antibodies and T cells. longdom.org

Adjuvant Mechanism Cellular Target Outcome
Enhanced Antigen PresentationAntigen-Presenting Cells (APCs)Increased T cell activation
Innate Immune ActivationAPCs, LymphocytesEnhanced cytokine and chemokine release
Modulation of GlycosylationViral/Bacterial AntigensAltered antigen recognition

Catalytic Applications and Mechanisms of Mnmaao and Its Derivatives

Design Principles for Manganese(III) Acetate-Derived Catalytic Systems

The design of catalytic systems derived from Manganese(III) acetate (B1210297), Mn(OAc)₃, revolves around controlling the generation and subsequent reactions of radical intermediates. Key principles involve the strategic manipulation of reaction conditions, the nature of the substrate, and the use of co-catalysts or modifiers to steer the reaction towards a desired outcome with high selectivity and efficiency.

A primary design consideration is the solvent. Acetic acid is the most common solvent for Mn(OAc)₃-mediated reactions as it readily dissolves the catalyst and participates in the reaction mechanism. nih.gov However, other solvents can be used, though they may require higher temperatures and result in lower yields. acs.org

Another crucial design element is the use of co-oxidants. Copper(II) acetate (Cu(OAc)₂) is frequently employed to facilitate the oxidation of intermediate radicals to carbocations, which can then undergo different reaction pathways like elimination or nucleophilic trapping. wikipedia.org The presence or absence of Cu(OAc)₂ can therefore be used to control the final product distribution. For instance, in certain oxidative cyclizations, Cu(OAc)₂ selectively removes the least hindered proton from a radical intermediate, directing the formation of the less substituted alkene product. nih.gov

Computational studies, such as Density Functional Theory (DFT), inform catalyst design by predicting the most thermodynamically stable coordination environments for manganese ions. For Mn(III), the Mn(OAc)₃(H₂O)₁ complex, featuring two chelating and one monodentate acetate ligand, has been identified as a particularly stable species. rsc.org Understanding these stable structures is key to predicting the active catalyst form under industrial operating conditions.

Furthermore, the selectivity of manganese-based catalysts can be tuned by modifying the catalyst's surface properties, particularly in heterogeneous systems. For example, the surface of manganese oxide catalysts can be modified with organic molecules like acetylacetones. These modifiers can selectively suppress Lewis acidic sites on the catalyst surface, switching the reaction selectivity from nitriles to imines in the aerobic oxidation of primary amines. nih.gov This highlights a design principle where surface modification is used to inhibit undesired reaction pathways. nih.gov

Exploration of Organocatalytic and Biocatalytic Activities

While Manganese(III) acetate is a metal-containing compound and therefore not a classic organocatalyst (which are by definition metal-free), it is a pivotal reagent in organic synthesis that operates by generating organic radicals. It mediates a vast number of transformations that are central to the field, effectively acting as an initiator for what can be considered cascades of organic reactions. rsc.org Its role is to facilitate the formation of carbon-carbon and carbon-heteroatom bonds through a single-electron transfer (SET) mechanism, making it a cornerstone of oxidative free-radical chemistry. nih.govrsc.org

In the realm of biocatalysis, manganese is an essential element found at the active sites of numerous enzymes. A prominent class of manganese-containing enzymes is the Manganese Peroxidases (MnPs). researchgate.net These are heme-containing oxidoreductases, typically sourced from fungi and bacteria, that exhibit robust catalytic features. researchgate.net MnPs are particularly noted for their applications in environmental remediation, where they can catalyze the degradation of a wide array of organic pollutants, including industrial dyes, chlorophenols, and polycyclic aromatic hydrocarbons. researchgate.net The biocatalytic cycle of MnPs involves the oxidation of Mn(II) to Mn(III), which then acts as a diffusible oxidant to break down complex organic substrates.

Manganese also plays a central role in one of the most fundamental biocatalytic processes on Earth: photosynthesis. rsc.org The oxygen-evolving complex within Photosystem II contains a manganese-calcium cluster that catalyzes the oxidation of water to produce molecular oxygen, protons, and electrons. This process is a cornerstone of aerobic life. rsc.org

Advanced Studies on Reaction Mechanism Elucidation in Catalysis

The catalytic activity of Manganese(III) acetate is predominantly based on its ability to act as a one-electron oxidant, initiating reactions through a free-radical mechanism. The general pathway begins with a single-electron transfer (SET) from a suitable substrate to the Mn(III) center, which is reduced to Mn(II). wikipedia.org

For enolizable carbonyl compounds, the mechanism starts with the oxidation of the enol form to generate an α-oxoalkyl radical. wikipedia.org This electrophilic radical can then add to a carbon-carbon multiple bond, either inter- or intramolecularly, to form a new carbon-carbon bond and a new radical intermediate. nih.govwikipedia.org

The fate of this secondary radical is a critical branch point in the mechanism and is heavily influenced by the reaction conditions. wikipedia.org Several pathways are possible:

Oxidation to a Carbocation: In the presence of a strong enough oxidant, such as Mn(OAc)₃ itself or a co-oxidant like Cu(OAc)₂, the radical can be further oxidized to a carbocation. This cation can then be trapped by a nucleophile (like the acetate solvent) or undergo elimination to form an alkene. nih.govwikipedia.org

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule to yield a saturated product. wikipedia.org

Further Radical Reactions: In some cases, the intermediate radical can participate in subsequent cyclization or rearrangement steps, leading to the formation of complex polycyclic structures. rsc.org

These reactions are often mechanistically complex, with several competing pathways. Slight changes in the substrate or reaction conditions can significantly alter the dominant reaction pathway and the final product distribution. nih.gov

The structure and coordination environment of the Mn(III) species, along with the structure of the substrate, play a decisive role in the selectivity and efficiency of the catalysis. The hydrated form of Mn(OAc)₃, Mn(OAc)₃·2H₂O, exists as an oxo-centered trimer with bridging acetate ligands, and this structure is the precursor to the active catalytic species. nih.gov

Regioselectivity: In reactions involving unsymmetrical substrates, such as the oxidation of enones, Mn(OAc)₃ demonstrates high regioselectivity. It preferentially oxidizes the carbon on the α'-position (the carbon on the other side of the carbonyl from the alkene), leading to α'-acetoxy enones. wikipedia.org In radical additions to alkenes, the addition typically occurs to yield the more stable adduct radical. wikipedia.org

Stereoselectivity: Mn(OAc)₃-mediated reactions can exhibit high stereoselectivity. For example, the lactonization of alkenes with acetic acid often proceeds to form trans lactones selectively, regardless of the geometry of the starting alkene. wikipedia.org This control is attributed to the steric environment during the radical cyclization step.

Chemoselectivity: The efficiency and selectivity of the catalytic system are also dictated by the electronic properties of the substrate. For instance, the rate-determining step in oxidative cyclizations can change based on the acidity of the dicarbonyl compound. More acidic substrates that form harder-to-oxidize enolates tend to follow a pathway where the addition to the alkene is the slow step. nih.gov This understanding allows for the rational design of substrates to favor specific reaction outcomes. The mild conditions often employed in Mn(OAc)₃-mediated reactions also mean that many sensitive functional groups are tolerated, leading to good chemoselectivity. researchgate.net

The table below summarizes the effect of different conditions and substrates on the outcome of Mn(OAc)₃-mediated reactions, illustrating the principles of catalytic control.

ParameterVariationEffect on Reaction Pathway & SelectivityExample Product Type
Co-oxidantAbsence of Cu(OAc)₂Intermediate radical may abstract hydrogen or be oxidized by Mn(OAc)₃.Saturated addition products
Co-oxidantPresence of Cu(OAc)₂Promotes oxidation of intermediate radical to a carbocation, leading to elimination.Unsaturated products (alkenes)
Substrate AcidityLess acidic substrateRate-determining step is often the formation of the Mn(III) enolate.Varies
Substrate AcidityMore acidic substrateRate-determining step can shift to the alkene addition to the Mn-enolate complex.Varies
Reaction AtmosphereNitrogen AtmosphereStandard radical pathways dominate.Δ⁵-en-7-ones from Δ⁵-steroids
Reaction AtmosphereOxygen AtmosphereOxygen can react with radical intermediates to form peroxy radicals, opening new pathways.Enones from simple alkenes

Potential in Heterogeneous and Homogeneous Catalysis

Manganese(III) acetate is a versatile catalytic precursor that demonstrates significant potential in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: The majority of applications of Mn(OAc)₃ in organic synthesis are conducted in the liquid phase, typically using acetic acid as the solvent. nih.gov In these systems, the manganese complex is dissolved, and the catalysis occurs in a single phase. This homogeneous approach allows for mild reaction conditions and high selectivity, as the catalyst's active sites are readily accessible to the substrates. rsc.org Mn(OAc)₃ itself, or catalytic systems derived from Mn(II) acetate with a co-oxidant, have been successfully used for a variety of transformations, including the oxidation of alcohols and hydrocarbons. rsc.org

Heterogeneous Catalysis: The development of heterogeneous manganese catalysts is a key area of research, driven by the advantages of easy catalyst separation and recycling. Several strategies have been employed to heterogenize manganese catalysts.

Manganese Oxides: Amorphous manganese oxides, prepared from precursors like KMnO₄ and Mn(NO₃)₂, serve as robust heterogeneous catalysts for oxidation reactions. nih.gov These solid catalysts are effective in the direct synthesis of amides and nitriles from alcohols. nih.gov

Supported Catalysts: Manganese species can be dispersed on solid supports like titania (TiO₂). These Mn/TiO₂ catalysts have shown activity in the challenging partial oxidation of methane. acs.org The catalytic activity is often correlated with the highly dispersed manganese phases on the support surface. acs.org

Metal-Organic Frameworks (MOFs): Manganese can be incorporated into the structure of MOFs. A mixed-linker MOF containing Mn(III) acetate has been synthesized and used as a catalyst, with its performance being directly comparable to its homogeneous counterpart. researchgate.net This approach aims to combine the high activity of homogeneous catalysts with the stability and recyclability of heterogeneous systems.

The transition from homogeneous to heterogeneous manganese catalytic systems is a critical step towards developing more sustainable and industrially viable chemical processes. nih.gov

Advanced Materials Science Applications of Mnmaao

Integration of MNMAAO into Functional Polymeric and Supramolecular Materials

The incorporation of synthetic carbohydrates into polymeric and supramolecular materials can impart novel functionalities, including enhanced biocompatibility, specific recognition capabilities, and tunable physical properties. In general, carbohydrates can serve as building blocks or modifiers within polymer matrices, influencing properties such as mechanical strength, biodegradability, and surface chemistry. For this compound, its carbohydrate backbone, coupled with methyldithio and amino functional groups, suggests potential for covalent or non-covalent integration into polymer chains or supramolecular assemblies. This could involve techniques like polymerization with carbohydrate-containing monomers, grafting onto existing polymers, or forming self-assembled supramolecular structures through hydrogen bonding or other intermolecular forces. Such integration could lead to the development of bio-hybrid materials with tailored properties for applications in areas like drug delivery systems, tissue engineering scaffolds, or biosensors. Detailed research findings specifically on this compound's integration into such materials are not available in the provided search results.

Nanomaterial Development Incorporating this compound Structures

The development of nanomaterials leveraging carbohydrate structures is a rapidly evolving field, driven by the unique properties that emerge at the nanoscale. This compound, as a synthetic carbohydrate, holds theoretical potential for integration into various nanomaterial platforms.

The fabrication of nanostructures directly from this compound or by using this compound as a key component would depend on its self-assembly properties or its ability to act as a template or precursor. Carbohydrate-based molecules are known to form diverse nanostructures, including nanoparticles, nanofibers, and vesicles, through controlled self-assembly processes. The specific chemical structure of this compound, with its naphthyl and amino groups, could influence its ability to form ordered nanoscale architectures. However, specific methodologies or detailed research findings on the fabrication of this compound-based nanostructures are not detailed in the provided information.

Surface modification of existing materials with carbohydrate compounds is a common strategy to alter surface properties, such as wettability, biocompatibility, and recognition capabilities. This compound, with its amino and methyldithio groups, could potentially be used to functionalize surfaces through various chemical linkages. For instance, the amino group could facilitate covalent attachment to surfaces containing carboxyl or aldehyde functionalities, while the methyldithio group might allow for thiol-ene click chemistry or interaction with metal surfaces. Such modifications could enhance the bio-interaction of materials or provide specific binding sites. However, specific research data on the surface modification of materials using this compound is not provided in the search results.

Self-Assembly Processes and Hierarchical Structure Formation

Self-assembly is a fundamental process in nature and materials science, where disordered components spontaneously form ordered structures through local interactions. The carbohydrate nature of this compound suggests its potential involvement in self-assembly processes, leading to hierarchical structure formation. Many biological structures, such as proteins and DNA, form complex and sophisticated architectures through self-assembly. Synthetic carbohydrates can mimic these natural processes, forming micelles, vesicles, or hydrogels depending on their amphiphilic balance and molecular design. The specific arrangement of functional groups and the inherent chirality of this compound could drive its molecules to self-assemble into well-defined structures at various length scales. These self-assembled structures could exhibit unique properties, such as specific binding sites or controlled release capabilities. While the concept of self-assembly is broadly applicable to carbohydrate derivatives, specific studies detailing the self-assembly of this compound and the resulting hierarchical structures are not reported in the provided sources.

Bio-Inspired Material Design Leveraging this compound's Carbohydrate Nature

The carbohydrate nature of this compound makes it particularly relevant for bio-inspired material design. Biological systems extensively utilize carbohydrates for various functions, including cell recognition, adhesion, and structural support. Leveraging these natural roles, this compound could be incorporated into materials designed to mimic biological environments or interact specifically with biological entities. For example, its carbohydrate backbone could be engineered to present specific epitopes for cell targeting or to create biomimetic matrices for cell culture and tissue regeneration. The synthetic nature of this compound allows for precise control over its structure and functionalization, enabling the design of materials with tailored biological responses. While the general concept of bio-inspired design using synthetic carbohydrates is well-established, specific applications or detailed designs involving this compound are not detailed in the provided information.

Environmental Fate and Transformation of Mnmaao in Environmental Systems

Degradation Pathways in Aquatic and Terrestrial Environments

There is no available information on the degradation pathways of a compound referred to as "Mnmaao" in either aquatic or terrestrial environments.

Abiotic Degradation Mechanisms (e.g., hydrolysis, photolysis)

Scientific studies detailing the abiotic degradation mechanisms, such as hydrolysis or photolysis, for a substance identified as "this compound" could not be located.

Biotransformation and Microbial Degradation Studies

No research has been published on the biotransformation or microbial degradation of a compound with the identifier "this compound."

Sorption and Mobility Characteristics in Soil and Sediment Compartments

Data regarding the sorption and mobility characteristics of "this compound" in soil and sediment are not available. Understanding how a chemical interacts with soil and sediment is crucial for predicting its movement and potential for groundwater contamination. Without any studies on "this compound," these characteristics remain unknown.

Persistence and Bioavailability in Different Environmental Matrices

The persistence, or the length of time a compound remains in the environment, and its bioavailability, the extent to which it can be taken up by organisms, are critical aspects of its environmental risk profile. However, no information on the persistence or bioavailability of "this compound" in any environmental matrix (soil, water, air, biota) has been documented.

Assessment of Environmental Distribution and Cycling

Due to the lack of any detection or monitoring studies, there is no basis for an assessment of the environmental distribution and cycling of a compound named "this compound." Its presence and movement in the environment have not been reported in the scientific literature.

Concluding Remarks and Future Research Perspectives

Emerging Research Frontiers in Complex Synthetic Carbohydrate Chemistry

The synthesis of complex carbohydrates is a frontier in chemical research, with scientists continually developing innovative methods to construct these intricate molecules. Key emerging areas include:

Automated Glycan Assembly: Inspired by peptide synthesis, researchers are developing automated platforms for the rapid and efficient synthesis of complex oligosaccharides. This technology could accelerate the discovery and investigation of new carbohydrate-based therapeutics and materials.

Chemoenzymatic Synthesis: Combining the precision of enzymatic catalysts with the versatility of chemical reactions offers powerful strategies for constructing complex glycans that are difficult to produce by either method alone.

Glycomimetics and Carbohydrate-Based Drug Discovery: The design and synthesis of molecules that mimic the structure and function of natural carbohydrates is a burgeoning field. These "glycomimetics" can overcome some of the limitations of natural sugars, such as poor stability and bioavailability, making them promising candidates for new drugs.

A hypothetical "Mnmaao," if it were a complex carbohydrate, would likely be a product of these cutting-edge synthetic strategies. Its unique structure would be a testament to the growing sophistication of synthetic carbohydrate chemistry.

Interdisciplinary Approaches for Comprehensive this compound Research

Should "this compound" be identified, a comprehensive understanding of its properties and potential applications would necessitate a highly interdisciplinary research effort. This would involve a convergence of expertise from various scientific domains:

Discipline Contribution to "this compound" Research
Synthetic Organic Chemistry Elucidation of the molecular structure and development of efficient synthetic routes.
Computational Chemistry Modeling of the three-dimensional structure and prediction of its physical and chemical properties.
Biochemistry & Molecular Biology Investigation of its interactions with biological systems, such as proteins and cells.
Materials Science Evaluation of its potential for creating novel materials with unique physical or chemical characteristics.
Pharmacology & Medicine Assessment of its therapeutic potential if it exhibits biological activity.

This collaborative approach would be crucial for unlocking the full scientific and technological potential of a novel compound like "this compound."

Identification of Key Challenges and Opportunities in this compound Science

The study of any new, complex molecule like a hypothetical "this compound" would present both significant challenges and exciting opportunities.

Challenges:

Structural Characterization: Determining the precise three-dimensional arrangement of atoms in a complex carbohydrate can be a formidable task, often requiring a combination of sophisticated analytical techniques such as multi-dimensional NMR spectroscopy and X-ray crystallography.

Scalable Synthesis: Developing a synthetic route that is not only effective in the laboratory but can also be scaled up to produce larger quantities of the compound for further study and potential application is a common hurdle.

Understanding Biological Function: If "this compound" is found to have biological activity, elucidating its precise mechanism of action at the molecular level can be a long and complex process.

Opportunities:

New Scientific Knowledge: The discovery and characterization of a novel compound expands the frontiers of chemical knowledge and can lead to new fundamental insights into chemical bonding, structure, and reactivity.

Technological Innovation: New molecules can be the basis for new technologies, ranging from advanced materials to life-saving medicines.

Therapeutic Advancements: If "this compound" possesses desirable biological properties, it could represent a lead compound for the development of new drugs to treat a wide range of diseases.

Table of Compounds

As no specific chemical compounds related to "this compound" could be identified, a table of compounds cannot be generated.

Q & A

Q. Example Table: Experimental Parameters for this compound Binding Studies

VariableDescriptionControl Mechanism
Temperature25°C, 37°CThermostated incubation chamber
pH7.4 (physiological buffer)Buffered solutions
Concentration0.1–10 μM this compoundSerial dilution validation

How should researchers resolve contradictions in this compound’s reported bioactivity data across studies?

Category: Advanced Data Analysis
Answer:
Contradictions arise from methodological differences or contextual factors. Apply the following framework:

Identify Principal Contradictions: Determine if discrepancies stem from assay design (e.g., in vitro vs. in vivo models) or environmental variables .

Meta-Analysis: Aggregate data from peer-reviewed studies and apply heterogeneity tests (e.g., statistic).

Sensitivity Analysis: Test hypotheses under varying conditions (e.g., ligand purity, solvent effects) .

Mechanistic Validation: Use computational docking (e.g., AutoDock Vina) to verify binding consistency .

Q. Example Table: Common Sources of Bioactivity Data Variability

Source of VariabilityImpact on this compound ActivityMitigation Strategy
Assay TypeEC₅₀ shiftsCross-validate with orthogonal assays
Solvent PolaritySolubility artifactsStandardize DMSO concentration
Cell LineReceptor expression levelsUse isogenic cell models

What ethical considerations are critical when conducting community-engaged research on this compound’s traditional applications?

Category: Advanced Ethical Compliance
Answer:
For studies involving traditional knowledge (e.g., indigenous uses of this compound):

  • Partnership Frameworks: Collaborate with local communities via memoranda of understanding (MoUs) to define data ownership and benefits .
  • Cultural Sensitivity: Avoid extractive practices; integrate community feedback into research design .
  • Transparency: Disclose conflicts of interest and publish findings in accessible formats .

How can computational chemistry methods enhance this compound’s structure-activity relationship (SAR) studies?

Category: Advanced Methodologies
Answer:
Computational approaches reduce experimental costs and guide synthesis:

Molecular Dynamics (MD): Simulate this compound’s conformational stability in lipid bilayers (e.g., GROMACS) .

Quantum Mechanics (QM): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Data Integrity: Archive computational workflows (e.g., WebMO job IDs) for reproducibility .

Example Workflow:

Step 1: Optimize this compound’s geometry using DFT/B3LYP/6-31G*.
Step 2: Dock into target protein (PDB ID: 1XYZ) with flexible side chains.
Step 3: Validate with free-energy perturbation (FEP) calculations.

What strategies improve questionnaire reliability in self-reported studies on this compound’s therapeutic effects?

Category: Basic Data Collection
Answer:
Design principles for high reliability:

  • Pilot Testing: Administer drafts to 10–20 participants to refine ambiguous items .
  • Likert Scale Validation: Use Cronbach’s α to assess internal consistency (>0.7 acceptable) .
  • Demographic Controls: Stratify data by age, dosage, and comorbidities to reduce confounding .

How should researchers address non-reproducible results in this compound synthesis protocols?

Category: Advanced Methodological Troubleshooting
Answer:
Non-reproducibility often stems from undocumented variables. Mitigate via:

  • Stepwise Replication: Isolate each synthesis step (e.g., purification) and compare yields .
  • Error Propagation Analysis: Quantify uncertainties in reaction time, catalyst purity, etc. .
  • Peer Review: Publish detailed protocols with raw data in supplementary materials .

What frameworks support effective literature reviews for contextualizing this compound’s novelty?

Category: Basic Literature Synthesis
Answer:

  • Keyword Optimization: Use MeSH terms (e.g., "this compound AND pharmacokinetics") in PubMed/Scopus .
  • Critical Appraisal: Apply AMSTAR-2 criteria to evaluate meta-analyses .
  • Gap Analysis: Map existing studies to identify under-explored mechanisms (e.g., this compound’s off-target effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.